Serum Stability: Agp‑Substituted Peptide Degraded <20% After 8 h vs. Near‑Total Degradation of the Native Arg‑Containing Sequence
In a head‑to‑head comparison, the cationic antimicrobial peptide Sub3 (NH₂‑RRWRIVVIRVRR‑CONH₂) was nearly totally degraded after 8 h incubation in 25% aqueous mouse serum at 37 °C, whereas the Agp‑substituted variant (Sub3‑Agp: NH₂‑AgpAgpWAgpIVVIAgpVAgpAgp‑CONH₂) underwent less than 20% degradation under identical conditions [1]. Critically, the antimicrobial activity was fully maintained, with minimal inhibitory concentrations (MIC) of 1 μg·mL⁻¹ against Staphylococcus aureus and 2 μg·mL⁻¹ against Pseudomonas aeruginosa for both peptides [1]. The Agp building block used for synthesis was Fmoc‑L‑Agp(Boc)₂‑OH; the D‑Agp core in the target compound provides the same side‑chain truncation while adding the orthogonal benefit of D‑stereochemistry‑based protease evasion.
| Evidence Dimension | Residual intact peptide after 8 h in 25% (v/v) aqueous mouse serum at 37 °C |
|---|---|
| Target Compound Data | Sub3‑Agp peptide: <20% degraded (i.e., >80% intact) after 8 h |
| Comparator Or Baseline | Sub3 peptide (all L‑Arg): near‑totally degraded (~0% intact) after 8 h |
| Quantified Difference | >4‑fold improvement in residual intact peptide; degradation reduced from ~100% to <20% |
| Conditions | 25% (v/v) aqueous pooled mouse serum, 150 μg·mL⁻¹ peptide, 37 °C, aliquots at 0–480 min, analyzed by RP‑HPLC and MALDI‑TOF‑MS |
Why This Matters
For procurement decisions in therapeutic peptide R&D, this translates to a >4‑fold extension of the functional window in serum, reducing the need for additional stabilizing modifications or formulation excipients.
- [1] Knappe D, Henklein P, Hoffmann R, Hilpert K. Easy strategy to protect antimicrobial peptides from fast degradation in serum. Antimicrob Agents Chemother. 2010;54(9):4003-4005. doi:10.1128/AAC.00300-10 View Source
